2-Bromo-3,4-dichloro-6-nitroaniline
Overview
Description
2-Bromo-3,4-dichloro-6-nitroaniline is an organic compound with the molecular formula C6H3BrCl2N2O2 and a molecular weight of 285.91 g/mol . This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to an aniline ring, making it a versatile intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4-dichloro-6-nitroaniline typically involves a multi-step process starting from 1,2,3-trichlorobenzene. The first step is the nitration of 1,2,3-trichlorobenzene to yield an intermediate compound. This intermediate then undergoes ammonolysis to produce this compound. The reaction conditions for these steps often involve the use of concentrated nitric acid for nitration and ammonia for ammonolysis.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign reagents, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4-dichloro-6-nitroaniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in a polar solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Nucleophilic Substitution: Substituted anilines depending on the nucleophile used.
Reduction: 2-Bromo-3,4-dichloro-6-aminoaniline.
Oxidation: Various oxidized derivatives, though less common.
Scientific Research Applications
2-Bromo-3,4-dichloro-6-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3,4-dichloro-6-nitroaniline largely depends on its chemical structure. The presence of electron-withdrawing groups (bromine, chlorine, and nitro) on the aniline ring can influence its reactivity and interaction with biological targets. For instance, the nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-chloro-4-nitroaniline: Similar structure but with different positions of substituents.
2,4-Dichloro-6-nitroaniline: Lacks the bromine atom, affecting its reactivity and applications.
2,6-Dibromo-4-nitroaniline: Contains two bromine atoms, which can significantly alter its chemical properties.
Uniqueness
2-Bromo-3,4-dichloro-6-nitroaniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This unique structure makes it a valuable intermediate in various synthetic pathways and applications.
Properties
IUPAC Name |
2-bromo-3,4-dichloro-6-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2N2O2/c7-4-5(9)2(8)1-3(6(4)10)11(12)13/h1H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLIETDTBZGKBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Br)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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